1-(1,3-Thiazol-2-ylsulfonyl)piperazine

Carbonic anhydrase inhibition hCA II selectivity Imidazo-thiazole hybrids

Choose 1-(1,3-Thiazol-2-ylsulfonyl)piperazine for direct single-step N-functionalization without deprotection — saving 50% of synthetic steps vs. Boc-protected analogs. The thiazole-2-sulfonyl substitution is essential for α‑synuclein inhibitory activity; phenyl or benzyl analogs alter pharmacophore geometry and miss key hydrogen-bonding interactions. Patented as the core scaffold for α‑synucleinopathy therapeutics (Parkinson's, DLB, MSA). Favorable CNS lead-like properties (cLogP ~1.2, tPSA 98.9 Ų). Also applicable to LpxH inhibitor development. Insist on the correct thiazole-2-sulfonyl regioisomer to ensure target engagement fidelity.

Molecular Formula C7H11N3O2S2
Molecular Weight 233.3 g/mol
CAS No. 1245772-89-7
Cat. No. B3225141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-ylsulfonyl)piperazine
CAS1245772-89-7
Molecular FormulaC7H11N3O2S2
Molecular Weight233.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=NC=CS2
InChIInChI=1S/C7H11N3O2S2/c11-14(12,7-9-3-6-13-7)10-4-1-8-2-5-10/h3,6,8H,1-2,4-5H2
InChIKeyLYDIQZZOHINMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Thiazol-2-ylsulfonyl)piperazine (CAS 1245772-89-7): Procurement Considerations and Comparative Differentiation for Scientific Research


1-(1,3-Thiazol-2-ylsulfonyl)piperazine (CAS 1245772-89-7, molecular formula C₇H₁₁N₃O₂S₂, molecular weight 233.3) is a sulfonylpiperazine derivative featuring a piperazine ring substituted at the N1 position with a 1,3-thiazole-2-sulfonyl moiety [1]. This compound belongs to a broader class of N-sulfonyl thiazolylpiperazine derivatives that have been disclosed in the patent literature as potential therapeutic agents for neurodegenerative diseases, specifically as inhibitors of α-synuclein-mediated toxicity [2]. The sulfonylpiperazine scaffold is recognized for its synthetic accessibility, favorable metabolic stability profile, and versatility as a privileged pharmacophore in medicinal chemistry [3]. As a synthetic intermediate and building block, this compound offers a structurally defined starting point for further derivatization, with the unsubstituted piperazine nitrogen providing a handle for subsequent functionalization via alkylation, acylation, or sulfonylation.

Why 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Cannot Be Substituted with Generic Piperazine or Thiazole Analogs in Focused Research Applications


Substituting 1-(1,3-Thiazol-2-ylsulfonyl)piperazine with structurally adjacent analogs such as phenylsulfonylpiperazines, benzylsulfonylpiperazines, or alternative thiazole regioisomers introduces substantial changes to both pharmacophore geometry and electronic properties that cannot be disregarded in structure-activity relationship (SAR) studies. Patent disclosures covering N-sulfonyl thiazolylpiperazine derivatives for neurodegenerative indications explicitly distinguish between thiazole-containing sulfonylpiperazines and their phenyl- or benzyl-substituted counterparts, with the thiazole heterocycle conferring unique hydrogen-bonding capacity and altered electron distribution at the sulfonyl linkage that directly affects target engagement [1]. The sulfonylpiperazine scaffold itself exhibits target-dependent SAR behavior: while certain sulfonylpiperazine analogs act as LpxH inhibitors with antibacterial activity against Gram-negative pathogens, others function as negative allosteric modulators of neuronal nicotinic acetylcholine receptors, demonstrating that even minor substituent variations on the sulfonyl group can redirect biological activity toward entirely different protein targets [2]. Consequently, procurement decisions must be guided by the specific thiazole-2-sulfonyl substitution pattern rather than reliance on generic piperazine building blocks.

Quantitative Differentiation Evidence for 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Versus Structural Comparators


hCA II Isoform Selectivity Profile of Imidazo[2,1-b]Thiazole-Sulfonyl Piperazine Conjugates Versus Acetazolamide Standard

A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which incorporate the thiazole-sulfonyl-piperazine core substructure present in 1-(1,3-Thiazol-2-ylsulfonyl)piperazine, was evaluated for carbonic anhydrase inhibitory potency against four human isoforms (hCA I, II, IX, and XII). The series exhibited selective inhibition of the physiologically dominant cytosolic isoform hCA II with Ki values ranging from 57.7 to 98.2 µM, while demonstrating no detectable activity against hCA I, IX, or XII (Ki > 100 µM) [1]. In contrast, the standard drug acetazolamide (AAZ) acts as a pan-inhibitor with Kis of 250 nM against hCA I and 12 nM against hCA II, lacking the isoform selectivity profile observed for this chemotype [1].

Carbonic anhydrase inhibition hCA II selectivity Imidazo-thiazole hybrids

AChE and BChE Inhibitory Potency of Thiazole-Piperazine Sulfonamide Hybrids Compared with Donepezil Standard

A series of thiazole-piperazine sulfonamide hybrids (compounds 8a–8k) bearing the thiazole-sulfonyl-piperazine linkage architecture was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Three analogs (8c, 8e, 8g) demonstrated AChE inhibition with IC₅₀ values ranging from 2.52 ± 0.92 µM to 6.53 ± 0.44 µM, while compound 8k showed the most potent BChE inhibition (IC₅₀ = 4.01 ± 0.27 µM) [1]. In direct comparison, the reference drug donepezil exhibited IC₅₀ values of 0.029 ± 0.002 µM against AChE and 4.14 ± 0.31 µM against BChE [1].

Cholinesterase inhibition Alzheimer's disease Thiazole-piperazine hybrids

Antibacterial LpxH Inhibition Potency of Sulfonyl Piperazine Analogs Versus Alternative Scaffolds

Structure-activity relationship studies on sulfonyl piperazine LpxH inhibitors revealed that the sulfonylpiperazine scaffold confers potent inhibition of UDP-2,3-diacylglucosamine hydrolase, an essential enzyme in Gram-negative bacterial lipopolysaccharide biosynthesis. The optimized lead compound JH-LPH-33, a sulfonyl piperazine derivative, demonstrated antibacterial activity with an MIC of 2 µg/mL against wild-type E. coli and 0.5 µg/mL against a permeability-compromised ΔtolC mutant strain [1]. In contrast, alternative LpxH inhibitor chemotypes, including triazole-based compounds and indole sulfonamides, exhibited MIC values ranging from 8 to >64 µg/mL against the same strains under comparable assay conditions [1].

LpxH inhibition Gram-negative antibacterial Lipopolysaccharide synthesis

Structural Differentiation: 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Versus tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate

1-(1,3-Thiazol-2-ylsulfonyl)piperazine (CAS 1245772-89-7) contains an unprotected secondary amine on the piperazine ring, enabling direct downstream functionalization without the need for deprotection steps. In contrast, tert-butyl 4-(1,3-thiazol-2-ylsulfonyl)piperazine-1-carboxylate (CAS 1245823-82-8) bears a Boc protecting group on the distal piperazine nitrogen . This structural distinction carries practical synthetic implications: the Boc-protected analog requires an additional TFA-mediated deprotection step prior to further derivatization, adding 2–4 hours to reaction sequences and potentially introducing acid-labile incompatibilities with sensitive functional groups [1]. The unprotected form eliminates this synthetic overhead and enables direct alkylation, acylation, or reductive amination under milder conditions.

Building block Synthetic intermediate Protecting group strategy

Physicochemical Differentiation: Calculated Properties of 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Versus 1-(5-Thiazolyl)piperazine

1-(1,3-Thiazol-2-ylsulfonyl)piperazine incorporates a sulfonyl linker between the thiazole and piperazine moieties, whereas 1-(5-thiazolyl)piperazine connects the heterocycles via a direct C–N bond [1]. This structural difference produces measurable changes in calculated physicochemical parameters relevant to drug-likeness: the sulfonyl-containing compound exhibits lower calculated logP (cLogP ≈ 1.2) compared to the direct-linked analog (cLogP ≈ 1.8), reflecting increased polarity and hydrogen-bonding capacity conferred by the sulfonyl group [2]. Additionally, the sulfonyl derivative possesses a larger topological polar surface area (tPSA ≈ 98 Ų) versus the direct-linked analog (tPSA ≈ 45 Ų), which may influence membrane permeability and CNS penetration potential [2].

Physicochemical properties Lipophilicity Hydrogen bonding

Research and Industrial Application Scenarios for 1-(1,3-Thiazol-2-ylsulfonyl)piperazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: One-Step Library Synthesis and SAR Expansion

The unprotected piperazine nitrogen in 1-(1,3-Thiazol-2-ylsulfonyl)piperazine enables direct, single-step diversification into N-alkylated, N-acylated, or N-sulfonylated analogs without the deprotection overhead required for Boc-protected variants . This translates to 50% reduction in synthetic steps (1 step versus 2 steps) when generating focused libraries around the thiazole-sulfonylpiperazine core, with elimination of acid-mediated deprotection that could compromise acid-sensitive functional groups on the thiazole ring. Research teams pursuing structure-activity relationship studies in carbonic anhydrase inhibition, cholinesterase modulation, or α-synuclein toxicity pathways can expedite analog generation by selecting the unprotected building block.

Neuroscience Research: α-Synuclein Toxicity Inhibitor Development

1-(1,3-Thiazol-2-ylsulfonyl)piperazine falls within the Markush structure of N-sulfonyl thiazolylpiperazine derivatives claimed for the treatment of α-synucleinopathies including Parkinson's disease, diffuse Lewy body disease, and multiple system atrophy [1]. This compound represents the minimal thiazole-2-sulfonylpiperazine core upon which patent-disclosed active derivatives are built. Researchers investigating mechanisms of α-synuclein aggregation and cytotoxicity can utilize this building block to probe the contribution of specific substituents to anti-aggregation activity and cellular protection against α-synuclein-mediated toxicity.

Antibacterial Discovery: LpxH Inhibitor Scaffold Optimization

The sulfonylpiperazine chemotype has demonstrated superior antibacterial potency in LpxH inhibition assays compared to alternative scaffolds, with MIC values as low as 0.5 µg/mL against efflux-deficient E. coli strains [2]. 1-(1,3-Thiazol-2-ylsulfonyl)piperazine provides a synthetically accessible entry point for generating novel LpxH inhibitor candidates by appending the N-acyl chains and aromatic substituents known to enhance LpxH binding affinity. The thiazole heterocycle offers additional opportunities for hydrogen bonding within the LpxH active site that are absent in simple phenylsulfonylpiperazine analogs.

Physicochemical Property Tuning: Solubility and Permeability Optimization

The sulfonyl linker between the thiazole and piperazine rings confers a calculated logP reduction of ~0.6 units and tPSA increase of 53 Ų relative to directly linked thiazolylpiperazine analogs [3]. This physicochemical profile positions 1-(1,3-Thiazol-2-ylsulfonyl)piperazine as a building block for lead optimization campaigns where balancing lipophilicity with target engagement is critical—particularly in CNS drug discovery where tPSA values approaching 100 Ų are associated with improved brain penetration while maintaining aqueous solubility. The compound's moderate lipophilicity (cLogP ≈ 1.2) aligns with lead-like chemical space and offers a favorable starting point for property-based design.

Quote Request

Request a Quote for 1-(1,3-Thiazol-2-ylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.